An In-Depth Technical Guide to 3-Chloro-6-fluoro-2-methylpyridine: A Core Building Block for Modern Drug Discovery
An In-Depth Technical Guide to 3-Chloro-6-fluoro-2-methylpyridine: A Core Building Block for Modern Drug Discovery
Introduction: The Strategic Value of Halogenated Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile.[1] The strategic incorporation of halogen atoms, particularly fluorine and chlorine, onto this versatile heterocycle offers a powerful tool for fine-tuning a molecule's physicochemical and biological properties.[2][3] Fluorine, with its high electronegativity and small size, can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[4][5] Chlorine provides a reactive handle for further molecular elaboration through various cross-coupling reactions.[6]
This guide provides an in-depth analysis of 3-Chloro-6-fluoro-2-methylpyridine , a substituted pyridine that combines these features. As a functionalized building block, it presents multiple avenues for synthetic diversification, making it a molecule of significant interest for researchers, scientists, and drug development professionals. We will explore its core chemical properties, plausible synthetic routes, predictable reactivity, and its potential applications in the synthesis of complex pharmaceutical intermediates.
Core Chemical and Physical Properties
3-Chloro-6-fluoro-2-methylpyridine is a distinct chemical entity whose properties are defined by the interplay of its substituents on the pyridine ring. While extensive experimental data for this specific isomer is not widely published, its fundamental properties can be established, and others can be reliably predicted based on well-understood chemical principles.
Below is a summary of the known and computed properties for 3-Chloro-6-fluoro-2-methylpyridine.
| Property | Value | Source |
| IUPAC Name | 3-Chloro-6-fluoro-2-methylpyridine | - |
| CAS Number | 1214342-64-9 | [7][8][9] |
| Molecular Formula | C₆H₅ClFN | [8][9] |
| Molecular Weight | 145.56 g/mol | [8] |
| Purity | Typically ≥98% | [7][10] |
| MDL Number | MFCD13185447 | [7] |
| Predicted XLogP3 | ~2.3 | (Computed) |
| Predicted Boiling Point | ~180-200 °C | (Estimated) |
| Appearance | Colorless to Light Yellow Liquid/Solid | (Typical) |
Note: Some physical properties like boiling point and XLogP3 are estimated based on structurally similar compounds, such as 6-Chloro-3-fluoro-2-methylpyridine.[11] Experimental verification is recommended.
Caption: Chemical Structure of 3-Chloro-6-fluoro-2-methylpyridine.
Spectroscopic Profile (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C4 and C5 positions. The methyl group at C2 will appear as a singlet in the aliphatic region (~2.5 ppm). The aromatic protons will be doublets due to coupling with each other and may show further splitting due to coupling with the fluorine atom.
-
¹³C NMR: The carbon spectrum will display six signals for the six carbons of the pyridine ring. The chemical shifts will be influenced by the attached substituents. The carbon bearing the fluorine (C6) will exhibit a large C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom at the C6 position.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 145. A characteristic M+2 peak with approximately one-third the intensity of the M+ peak will be observed due to the isotopic abundance of ³⁷Cl.
Synthesis and Mechanistic Considerations
The synthesis of polysubstituted pyridines often requires a multi-step approach. A plausible and efficient synthetic pathway to 3-Chloro-6-fluoro-2-methylpyridine can be designed starting from a readily available precursor like 2-amino-6-chloro-3-methylpyridine. The key transformation is a Balz-Schiemann reaction or a variation thereof to introduce the fluorine atom.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 3-Chloro-6-fluoro-2-methylpyridine.
Detailed Experimental Protocol (Hypothetical):
-
Diazotization: 2-Amino-6-chloro-3-methylpyridine is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄) and cooled to 0-5 °C in an ice bath.
-
Causality: The low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt intermediate. HBF₄ serves as both the acid and the source of the tetrafluoroborate counter-ion.
-
-
A cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the pyridine solution while maintaining the low temperature.
-
Causality: The slow addition of NaNO₂ controls the exothermic diazotization reaction, converting the primary amine into a diazonium group (-N₂⁺).
-
-
Formation and Isolation of Diazonium Salt: The resulting diazonium tetrafluoroborate salt often precipitates from the solution. The solid is collected by filtration and washed with cold ether.
-
Causality: Isolating the diazonium salt allows for a cleaner subsequent reaction by removing excess reagents.
-
-
Thermal Decomposition (Balz-Schiemann Reaction): The isolated diazonium salt is gently heated. The decomposition releases nitrogen gas and results in the formation of the C-F bond.
-
Causality: This is the core fluorination step. The tetrafluoroborate anion acts as the fluoride source, delivering F⁻ to the aromatic ring in a nucleophilic substitution reaction, with the excellent leaving group N₂ departing.
-
-
Purification: The crude product is purified using standard techniques such as distillation or column chromatography to yield pure 3-Chloro-6-fluoro-2-methylpyridine.
Reactivity and Synthetic Utility in Drug Development
The synthetic value of 3-Chloro-6-fluoro-2-methylpyridine lies in the differential reactivity of its halogen substituents. This allows for selective, site-specific modifications, which is a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.
Caption: Key reaction pathways for 3-Chloro-6-fluoro-2-methylpyridine.
A. Palladium-Catalyzed Cross-Coupling at the C3-Position (C-Cl Bond)
The carbon-chlorine bond at the 3-position is the primary site for palladium-catalyzed cross-coupling reactions. The general reactivity trend for halogens in the rate-determining oxidative addition step is I > Br > Cl.[12] While more challenging to activate than the corresponding bromide, advancements in ligand design have made the coupling of aryl chlorides routine.[13]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, enabling the introduction of various aryl or alkyl groups.[14]
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling with a wide range of primary or secondary amines, a crucial transformation for synthesizing many biologically active molecules.[14]
-
Sonogashira Coupling: The C-Cl bond can be coupled with terminal alkynes using a palladium/copper co-catalyst system to introduce alkynyl moieties.[14]
B. Nucleophilic Aromatic Substitution (SNAr) at the C6-Position (C-F Bond)
The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr).[15] This effect is enhanced by the electron-withdrawing nature of the halogen substituents. In SNAr, the reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer complex intermediate.[16]
The reactivity of the leaving group in SNAr often follows the trend F > Cl > Br > I, because the highly electronegative fluorine atom strongly polarizes the C-F bond and is better able to stabilize the developing negative charge in the transition state.[12] Therefore, the C6-position, bearing the fluorine atom, is the more likely site for SNAr. Strong nucleophiles such as alkoxides (RO⁻), thiolates (RS⁻), or amines (R₂NH) can displace the fluoride, providing a direct route to introduce heteroatom substituents at this position.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Chloro-6-fluoro-2-methylpyridine is not widely available, the hazard profile can be inferred from structurally related compounds like 6-Chloro-3-fluoro-2-methylpyridine.[11]
-
Hazard Classification (Predicted):
Recommended Handling Protocol:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical advice if symptoms persist.
-
Conclusion
3-Chloro-6-fluoro-2-methylpyridine is a strategically designed chemical intermediate that offers significant advantages for medicinal chemists and drug development professionals. Its defined stereochemistry and the differential reactivity of its two halogen atoms provide a versatile platform for controlled, site-selective modifications. The ability to perform cross-coupling reactions at the C3-chloro position and nucleophilic aromatic substitutions at the C6-fluoro position enables the rapid generation of diverse molecular libraries for biological screening. A thorough understanding of its properties and reactivity is key to unlocking its full potential as a core building block in the synthesis of next-generation therapeutics.
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3-chloro-6-fluoro-2-methylpyridine price & availability. (n.d.). MOLBASE. Retrieved from [Link]
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3-CHLORO-6-FLUORO-2-METHYLPYRIDINE. (n.d.). ChemBK. Retrieved from [Link]
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6-Chloro-3-fluoro-2-methylpyridine. (n.d.). PubChem. Retrieved from [Link]
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3-Chloro-2-methylpyridine. (n.d.). PubChem. Retrieved from [Link]
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